molecular formula C9H4Cl2IN B6254781 4,7-dichloro-6-iodoquinoline CAS No. 1260794-65-7

4,7-dichloro-6-iodoquinoline

Cat. No. B6254781
CAS RN: 1260794-65-7
M. Wt: 323.9
InChI Key:
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Description

4,7-dichloro-6-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN . It has been used in the synthesis of piperaquine . The compound is typically used for research and development purposes .


Synthesis Analysis

The synthesis of 4,7-dichloroquinoline, a related compound, has been reported in a patent filed by IG Farben . The synthesis involves hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline, and then chlorination of the 4-hydroxyl-7-chloroquinoline using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products .


Molecular Structure Analysis

The molecular structure of 4,7-dichloro-6-iodoquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound has two chlorine atoms and one iodine atom attached to the quinoline core .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,7-dichloro-6-iodoquinoline is a solid compound . It has a melting point range of 84 - 86 °C and a flash point of 164 °C .

Safety and Hazards

4,7-dichloroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,7-dichloro-6-iodoquinoline can be achieved through a multi-step process involving the introduction of chlorine and iodine atoms onto a quinoline ring.", "Starting Materials": [ "2-chloro-3-nitroaniline", "2-chloro-6-nitroaniline", "sodium iodide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "acetic acid", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-chloroaniline with nitric acid to obtain 2-chloro-3-nitroaniline", "Step 2: Reduction of 2-chloro-3-nitroaniline with tin and hydrochloric acid to obtain 2-chloro-3-aminophenyl", "Step 3: Diazotization of 2-chloro-3-aminophenyl with sodium nitrite and hydrochloric acid to obtain diazonium salt", "Step 4: Coupling of diazonium salt with 2-chloro-6-nitroaniline in the presence of copper(I) iodide and potassium carbonate to obtain 4-chloro-7-nitroquinoline", "Step 5: Reduction of 4-chloro-7-nitroquinoline with tin and hydrochloric acid to obtain 4-chloro-7-aminoquinoline", "Step 6: Chlorination of 4-chloro-7-aminoquinoline with chlorine gas in the presence of acetic acid to obtain 4,7-dichloro-6-aminoquinoline", "Step 7: Iodination of 4,7-dichloro-6-aminoquinoline with sodium iodide and iodine in the presence of palladium(II) acetate and triethylamine to obtain 4,7-dichloro-6-iodoquinoline", "Step 8: Purification of 4,7-dichloro-6-iodoquinoline by recrystallization from ethanol" ] }

CAS RN

1260794-65-7

Product Name

4,7-dichloro-6-iodoquinoline

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.9

Purity

95

Origin of Product

United States

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